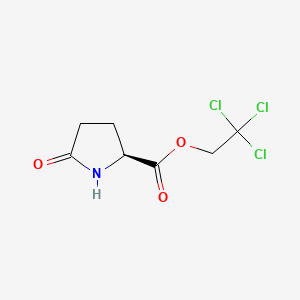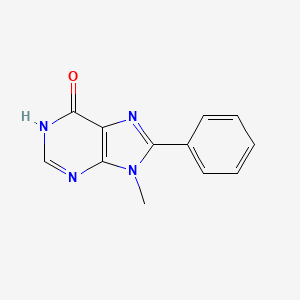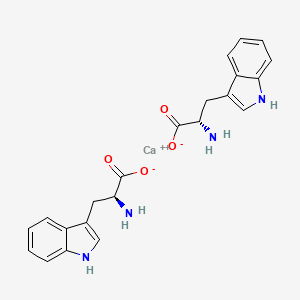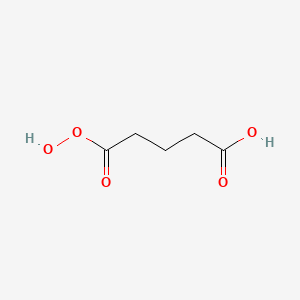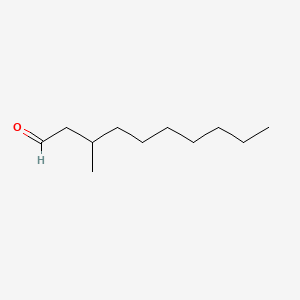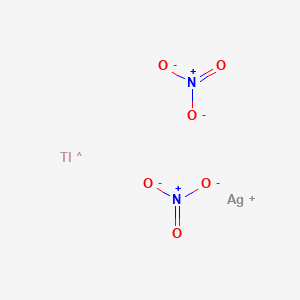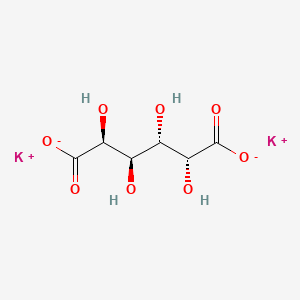![molecular formula C13H14ClF3O3 B12653019 Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-[2-Chlor-4-(trifluormethyl)-phenoxy]butanoat: ist eine organische Verbindung mit der Summenformel C13H14ClF3O3 . Diese Verbindung zeichnet sich durch das Vorhandensein einer Phenoxygruppe aus, die mit Chlor- und Trifluormethylgruppen substituiert ist, und an einen Butanoatester gebunden ist. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen chemischen und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-4-[2-Chlor-4-(trifluormethyl)-phenoxy]butanoat beinhaltet typischerweise die Reaktion von 2-Chlor-4-(trifluormethyl)phenol mit Ethyl-4-brombutanoat in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter Rückflussbedingungen durchgeführt. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren: Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist üblich, um den Produktionsprozess zu optimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen:
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins des Chloratoms nukleophile Substitutionsreaktionen eingehen.
Oxidationsreaktionen: Die Phenoxygruppe kann unter bestimmten Bedingungen zu Chinonen oxidiert werden.
Reduktionsreaktionen: Die Estergruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Natriumhydroxid oder Kaliumhydroxid in wässrigem oder alkoholischem Medium.
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Hauptprodukte, die gebildet werden:
Substitution: Bildung verschiedener substituierter Phenoxyderivate.
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Butanolderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Ethyl-4-[2-Chlor-4-(trifluormethyl)-phenoxy]butanoat wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Auswirkungen von Phenoxyderivaten auf zelluläre Prozesse und Enzymaktivitäten zu untersuchen.
Medizin: Es wird auf seine mögliche Verwendung bei der Entwicklung neuer Medikamente untersucht, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet, wie z. B. hohe thermische Stabilität und Beständigkeit gegen chemischen Abbau.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-[2-Chlor-4-(trifluormethyl)-phenoxy]butanoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Das Vorhandensein der Trifluormethylgruppe verstärkt seine Bindungsaffinität und Spezifität gegenüber diesen Zielen. Die Verbindung kann die Aktivität von Enzymen modulieren, indem sie je nach Kontext ihrer Verwendung als Inhibitor oder Aktivator wirkt.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of butanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of phenoxy derivatives on cellular processes and enzyme activities.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Ethyl-4-[2-Brom-4-(trifluormethyl)-phenoxy]butanoat
- Ethyl-4-[2-Chlor-4-(difluormethyl)-phenoxy]butanoat
- Ethyl-4-[2-Chlor-4-(trifluormethyl)-phenoxy]propanoat
Vergleich:
- Ethyl-4-[2-Brom-4-(trifluormethyl)-phenoxy]butanoat: Ähnliche Struktur, aber mit einem Bromatom anstelle von Chlor, was seine Reaktivität und Bindungseigenschaften beeinflussen kann.
- Ethyl-4-[2-Chlor-4-(difluormethyl)-phenoxy]butanoat: Enthält eine Difluormethylgruppe anstelle von Trifluormethyl, was seine chemische Stabilität und biologische Aktivität beeinflussen kann.
- Ethyl-4-[2-Chlor-4-(trifluormethyl)-phenoxy]propanoat: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette, was seine Löslichkeit und Reaktivität beeinflusst.
Ethyl-4-[2-Chlor-4-(trifluormethyl)-phenoxy]butanoat zeichnet sich durch seine spezifische Kombination von Substituenten aus, die ihm einzigartige chemische und biologische Eigenschaften verleihen, was es für verschiedene Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C13H14ClF3O3 |
|---|---|
Molekulargewicht |
310.69 g/mol |
IUPAC-Name |
ethyl 4-[2-chloro-4-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H14ClF3O3/c1-2-19-12(18)4-3-7-20-11-6-5-9(8-10(11)14)13(15,16)17/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
FLWSRJFQWSGZBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




